1-Chloro-2,4-difluoro-5-(propan-2-yloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,4-difluoro-5-(propan-2-yloxy)benzene is an organic compound with the molecular formula C9H9ClF2O This compound is part of the aromatic ether family and is characterized by the presence of chlorine, fluorine, and an isopropoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-2,4-difluoro-5-(propan-2-yloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-2,4-difluorobenzene and isopropanol.
Reaction Conditions: The reaction is carried out under reflux conditions with a suitable base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Chloro-2,4-difluoro-5-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Substitution Reactions: The fluorine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2,4-difluoro-5-(propan-2-yloxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2,4-difluoro-5-(propan-2-yloxy)benzene involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions are typically governed by the principles of organic chemistry, including nucleophilic substitution and electrophilic aromatic substitution.
Comparison with Similar Compounds
1-Chloro-2,4-difluoro-5-(propan-2-yloxy)benzene can be compared with other similar compounds such as:
1-Chloro-2,4-difluorobenzene: Lacks the isopropoxy group, making it less reactive in certain nucleophilic substitution reactions.
2,4-Difluoro-5-chloronitrobenzene: Contains a nitro group, which significantly alters its chemical reactivity and applications.
1-Chloro-2,4-difluoro-5-nitrobenzene: Similar to the previous compound but with different substitution patterns affecting its reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-chloro-2,4-difluoro-5-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c1-5(2)13-9-3-6(10)7(11)4-8(9)12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXBQGFTULOMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.